ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate
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Overview
Description
Ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate is a complex organic compound that features a combination of several functional groups, including a pyrrolidine ring, a sulfonyl group, a benzoyl group, a thiophene ring, and a carbamate group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Benzoylation: The benzoyl group is introduced through acylation reactions using benzoyl chloride or benzoyl anhydride.
Thiophene Ring Formation: The thiophene ring can be synthesized via cyclization reactions involving sulfur-containing reagents and appropriate precursors.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: It is used to study the interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to investigate biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one, which have diverse biological activities.
Sulfonyl Derivatives: Compounds with a sulfonyl group, such as sulfonamides, which are known for their antibacterial properties.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid, which have various applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological activities and applications.
Properties
Molecular Formula |
C19H21N3O6S2 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate |
InChI |
InChI=1S/C19H21N3O6S2/c1-2-28-19(25)21-17(24)15-9-12-29-18(15)20-16(23)13-5-7-14(8-6-13)30(26,27)22-10-3-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,20,23)(H,21,24,25) |
InChI Key |
FFUVSZKOCCMGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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